(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 215190-25-3
VCID: VC2337201
InChI: InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1
SMILES: C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C22H22N2O5
Molecular Weight: 394.4 g/mol

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid

CAS No.: 215190-25-3

Cat. No.: VC2337201

Molecular Formula: C22H22N2O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid - 215190-25-3

Specification

CAS No. 215190-25-3
Molecular Formula C22H22N2O5
Molecular Weight 394.4 g/mol
IUPAC Name 2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid
Standard InChI InChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1
Standard InChI Key WGBORFZFCVWACO-IBGZPJMESA-N
Isomeric SMILES C1C[C@@H](C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES C1CC(C(=O)N(C1)CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Introduction

Chemical Structure and Properties

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is characterized by its complex structure featuring multiple functional groups. The compound contains a piperidine ring with an S-configuration at the 3-position, a carboxylic acid moiety, and the distinctive Fmoc protecting group which includes a fluorene backbone.

Basic Chemical Information

The compound possesses several key chemical characteristics that define its behavior in various chemical and biological systems. It has a molecular formula of C22H22N2O5 and a molecular weight of 394.4 g/mol as documented in the PubChem database . The structure incorporates several functional groups, including an amide bond, a carboxylic acid, and a carbamate linkage through the Fmoc group, all contributing to its chemical reactivity and applications in organic synthesis.

Structural Features

The structural configuration of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid includes:

  • A piperidine ring with a ketone functional group at the 2-position

  • An S-configured stereocenter at the 3-position

  • A carboxylic acid-terminated acetyl group attached to the nitrogen at position 1

  • An Fmoc protecting group attached to the 3-position nitrogen via a carbamate linkage

  • A fluorene bicyclic system as part of the Fmoc group

The IUPAC name for this compound is 2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid, which accurately describes its structural arrangement .

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the following table:

PropertyValueSource
Molecular FormulaC22H22N2O5
Molecular Weight394.4 g/mol
CAS Number215190-25-3
Physical StateCrystalline solid
InChIInChI=1S/C22H22N2O5/c25-20(26)12-24-11-5-10-19(21(24)27)23-22(28)29-13-18-16-8-3-1-6-14(16)15-7-2-4-9-17(15)18/h1-4,6-9,18-19H,5,10-13H2,(H,23,28)(H,25,26)/t19-/m0/s1
InChIKeyWGBORFZFCVWACO-IBGZPJMESA-N
SMILESC1CC@@HNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Nomenclature and Identification

The compound has several names and identifiers that are used in scientific literature and chemical databases. Understanding these various nomenclature systems helps in accurately identifying and referencing this compound.

Systematic Names and Identifiers

The compound has been cataloged in various chemical databases with different identifiers. The PubChem database assigned it the identifier CID 2756205 . The most commonly used name is (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid, but it has several synonyms as well.

Common Synonyms

Several synonyms are used to refer to this compound in scientific literature:

  • (3S)-Fmoc-3-amino-1-carboxymethyl-valerolactame

  • 1-Piperidineaceticacid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2-oxo-, (3S)-

  • Fmoc-(3S)-3-1-carboxymethyl-2-valerolactame

  • 2-[(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopiperidin-1-yl]acetic acid

These various names reflect different naming conventions and perspectives on the structural organization of the compound.

Synthesis and Preparation

The synthesis of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid involves multiple steps and requires precise reaction conditions to ensure stereochemical integrity and high yields.

Key Reaction Mechanisms

One common approach for synthesizing Fmoc amino acid derivatives involves using the mixed anhydride method with isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method with sodium azide (NaN3). These methods ensure efficient attachment of the Fmoc protecting group to the amino acid backbone while maintaining the stereochemical configuration at the chiral center.

Applications and Uses

(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid has significant applications in various fields of chemistry and biochemistry, particularly in peptide synthesis and pharmaceutical research.

Role in Peptide Synthesis

The compound is primarily used in peptide synthesis where the Fmoc group serves as a protecting group for amino functions. The Fmoc group is particularly valuable because it can be selectively removed under mild basic conditions without affecting other functional groups, making it ideal for sequential peptide synthesis strategies.

Research Applications

In research settings, this compound serves as an important building block for creating more complex molecules with specific biological activities. The S-configuration at the 3-position of the piperidine ring gives it stereochemical specificity that can be crucial for biological interactions.

Structural Comparison with Related Compounds

It is instructive to compare (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid with structurally related compounds to understand the impact of specific structural features on properties and applications.

Comparison with R-Isomer

The R-isomer of this compound, 2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid (CAS: 1097833-74-3), has identical molecular formula and weight but differs in the stereochemistry at the 3-position of the piperidine ring . This difference in stereochemistry can significantly affect biological activity and interactions with chiral biological targets.

Comparison with Other Structural Analogs

Another related compound is 2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxopiperidin-1-yl}acetic acid (CAS: 2757912-93-7), which has an additional methylene group and molecular formula C23H24N2O5 with a molecular weight of 408.4 g/mol . The table below compares these structurally related compounds:

CompoundCAS NumberMolecular FormulaMolecular WeightStereochemistry
(S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid215190-25-3C22H22N2O5394.4 g/molS at 3-position
2-[(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-oxopiperidin-1-yl]acetic acid1097833-74-3C22H22N2O5394.42 g/molR at 3-position
2-{3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxopiperidin-1-yl}acetic acid2757912-93-7C23H24N2O5408.4 g/molAdditional methylene group

Chemical Reactivity and Functional Group Behavior

The reactivity of (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid is largely determined by its functional groups. Understanding these reactivity patterns is essential for its application in synthetic chemistry.

Carboxylic Acid Reactivity

The carboxylic acid group can undergo typical reactions such as esterification, amidation, and salt formation. These reactions are particularly important in peptide chemistry, where carboxylic acid activation is a key step in forming peptide bonds.

Fmoc Deprotection Mechanisms

The Fmoc protecting group is designed to be removed under specific conditions, typically using basic reagents like piperidine. This selective deprotection capability is crucial in sequential peptide synthesis strategies as mentioned in research related to Fmoc solid phase peptide synthesis .

Analytical Characterization Methods

Various analytical techniques can be employed to characterize and identify (S)-2-(3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxopiperidin-1-yl)acetic acid in research and quality control settings.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are commonly used to confirm the structure and purity of such compounds. The 3D conformational analysis available in PubChem also suggests that X-ray crystallography could provide detailed structural information .

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